Paroxetine hydrochloride acetone solvate
Description
Properties
CAS No. |
181237-74-1 |
|---|---|
Molecular Formula |
C22H27ClFNO4 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;propan-2-one;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.C3H6O.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-3(2)4;/h1-6,9,14,17,21H,7-8,10-12H2;1-2H3;1H/t14-,17-;;/m0../s1 |
InChI Key |
DPMHFUVLMMVQCA-YHOFXEKLSA-N |
Isomeric SMILES |
CC(=O)C.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
CC(=O)C.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of paroxetine hydrochloride acetone solvate involves treating a solution of paroxetine base or a salt of paroxetine with an organic acid, with acetone and a solution of hydrogen chloride in a carrier solvent. The resulting this compound is then isolated as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and purification steps to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Paroxetine hydrochloride acetone solvate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the paroxetine molecule.
Reduction: Used to reduce specific functional groups, often in the presence of catalysts.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of paroxetine, which can have different pharmacological properties and applications .
Scientific Research Applications
Chemical Properties and Structure
Paroxetine hydrochloride acetone solvate is a solvate form of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI). Its chemical formula is and it exhibits unique solubility characteristics due to the presence of acetone in its structure. The solvate form is significant for its stability and solubility profiles, which can influence the bioavailability of the drug when administered.
Pharmacological Applications
-
Treatment of Depression and Anxiety Disorders
- Paroxetine hydrochloride is widely prescribed for major depressive disorder, generalized anxiety disorder, obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder. Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions over extended periods .
- A study involving 4,126 subjects showed that paroxetine was effective in treating moderate to moderately severe depressive disorders over six months .
- Mechanism of Action
-
Research on Binding Affinity
- Recent studies have explored paroxetine's binding interactions with the serotonin transporter (SERT). Research indicates that paroxetine binds to the central substrate-binding site of SERT with high affinity, which is essential for its therapeutic effects . Variants of paroxetine have been tested to understand their binding efficacy, providing insights into the design of new SSRIs .
Case Studies and Clinical Findings
- Long-Term Efficacy : A clinical trial highlighted that continuation treatment with paroxetine is effective for at least six months in patients with major depressive disorder. However, its long-term effectiveness beyond this period remains under evaluation for other indications such as OCD and panic disorder .
- Solubility Studies : Research has indicated that the solubility of paroxetine hydrochloride hemihydrate in acetone-water mixtures can significantly affect its pharmacological properties. Understanding solubility dynamics can aid in optimizing formulation strategies for enhanced drug delivery .
Manufacturing Processes
The preparation of this compound involves specific methodologies aimed at ensuring purity and stability:
- A notable method includes dissolving paroxetine free base in acetone followed by treatment with aqueous hydrochloric acid to form the hydrochloride salt. This process allows for efficient large-scale production while maintaining product integrity .
- The use of alternative solvents has been explored to enhance yield and reduce costs associated with traditional manufacturing methods .
Therapeutic Formulations
This compound can be formulated into various dosage forms including tablets and oral solutions. These formulations are designed to ensure optimal absorption and bioavailability:
| Formulation Type | Description |
|---|---|
| Tablets | Solid dosage form for oral administration |
| Oral Solutions | Liquid formulation for easier ingestion |
Mechanism of Action
Paroxetine hydrochloride acetone solvate exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound specifically targets the serotonin transporter (SERT) and binds to it, preventing the reabsorption of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
Pharmaceutical Implications
- Manufacturing : Acetone solvate offers a streamlined route to Form A, avoiding the need for azeotropic drying required for hemihydrate conversion .
- Regulatory Considerations : Anhydrate Form A is the USP-recognized standard due to its consistent dissolution profile and impurity limits (e.g., ≤0.5% related compound B) .
Q & A
Q. How is impurity profiling conducted for this compound?
-
Methodological Answer : Employ reversed-phase HPLC with a system suitability solution containing USP reference standards (e.g., paroxetine related compounds B, F, G). Calculate impurities using the formula: \text{% impurity} = \left(\frac{C}{W}\right) \times \left(\frac{r_i}{r_S}\right)
where = concentration of reference standard, = sample weight, and = peak area ratios .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow UN GHS guidelines:
- Acute toxicity (Category 4) : Use impervious gloves (EN 374 standard) and fire-resistant lab coats .
- Respiratory protection : Full-face respirators are required if exposure exceeds limits .
- Environmental hazards : Avoid releases to water; collect spills using EPA-compliant protocols .
Advanced Research Questions
Q. How can conflicting DSC and TGA data for desolvation kinetics be resolved?
- Methodological Answer : Combine thermal analyses with variable-temperature X-ray powder diffraction (VT-XRPD) to monitor crystalline phase transitions. For metastable solvates like acetone solvates, rapid desolvation (<5 minutes) may require high heating rates (e.g., 20°C/min) in TGA to capture transient intermediates . Validate with solid-state NMR to detect residual solvent in desolvated forms .
Q. What strategies optimize formulation stability for paroxetine hydrochloride solvates?
- Methodological Answer : Use orthogonal experimental design (e.g., L9 array) to evaluate factors like excipient ratios and compression forces. Assess dissolution similarity () against reference formulations. Accelerated stability studies (40°C/75% RH for 6 months) can predict long-term degradation pathways, particularly for hygroscopic solvates .
Q. How do intermolecular interactions in acetone solvates affect bioavailability?
- Methodological Answer : Perform single-crystal X-ray diffraction (SHELXL refinement ) to map non-covalent interactions (e.g., C–H···O, π-π stacking). Compare solubility and dissolution rates of the solvate vs. anhydrous forms in biorelevant media (FaSSIF/FeSSIF). Acetone solvates may exhibit higher apparent solubility but lower membrane permeability due to lattice energy differences .
Q. What analytical challenges arise in quantifying low-abundance metabolites in plasma during pharmacokinetic studies?
- Methodological Answer : Use spectrofluorimetry with derivatization (e.g., dansyl chloride) to enhance detection limits (LOD < 10 ng/mL). Validate against LC-MS/MS using deuterated internal standards (e.g., paroxetine-d6) to minimize matrix effects .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental partition coefficients (log P) for paroxetine solvates?
- Methodological Answer : Validate computational predictions (e.g., COSMO-RS) with shake-flask experiments at physiological pH (7.4). Acetone solvates may deviate from predicted log P due to solvent retention in the crystalline lattice, requiring correction factors .
Q. Why do different polymorph screening methods yield conflicting results for paroxetine hydrochloride?
- Methodological Answer : Cross-validate solvent-mediated crystallization (e.g., acetone vs. ethanol) with high-throughput screening (HTS) using Raman mapping. Metastable solvates often form under high supersaturation conditions, which may not be captured in traditional slurry methods .
Methodological Tables
Q. Table 1. Key Parameters for HPLC Impurity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile: phosphate buffer (pH 3) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 295 nm | |
| System Suitability | RSD ≤ 2.0% for paroxetine peak |
Q. Table 2. Orthogonal Design for Formulation Optimization
| Factor | Levels Tested | Evaluation Metric | Reference |
|---|---|---|---|
| HPMC Concentration | 10%, 20%, 30% | Dissolution | |
| Compression Force | 5 kN, 10 kN, 15 kN | Tablet Hardness | |
| Storage Conditions | 25°C/60% RH, 40°C/75% RH | Impurity Profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
